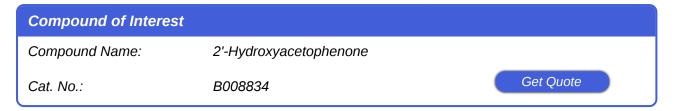


Application Note: Biocatalytic Synthesis of 2'-Hydroxyacetophenone from Racemic Styrene Oxide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and environmentally friendly biocatalytic method for the synthesis of **2'-hydroxyacetophenone** from racemic styrene oxide. The process utilizes a whole-cell biocatalyst co-expressing a potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (ADH-A). This enzymatic cascade first hydrolyzes racemic styrene oxide to (1R)-phenylethane-1,2-diol, which is then oxidized to the final product, **2'-hydroxyacetophenone**. This method offers a sustainable alternative to traditional chemical synthesis, proceeding under mild conditions and exploiting the host cell's metabolism for cofactor regeneration.

Introduction

2'-Hydroxyacetophenone is a valuable building block in the synthesis of fine chemicals and pharmaceuticals.[1][2] Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity and milder reaction conditions.[3] This application note describes an in vivo biocatalytic cascade for the production of **2'-hydroxyacetophenone** from racemic styrene oxide.[4][5][6] The system relies on the co-expression of two key enzymes in Escherichia coli:



- Potato Epoxide Hydrolase (StEH1): This enzyme catalyzes the enantioconvergent hydrolysis
 of racemic styrene oxide to produce (1R)-phenylethane-1,2-diol.[3][4]
- Engineered Alcohol Dehydrogenase A (ADH-A): Variants of this enzyme from Rhodococcus ruber regioselectively oxidize the secondary alcohol of the diol to yield 2'hydroxyacetophenone.[4]

A significant advantage of this whole-cell system is the utilization of the host cell's metabolic machinery for the supply and regeneration of the required NAD+ coenzyme, which is essential for the alcohol dehydrogenase activity.[4][5][6]

Experimental Protocols Materials and Reagents

- Racemic styrene oxide
- Escherichia coli strain BL21(DE3)
- Expression vector (e.g., pETDuet-1) containing genes for StEH1 and engineered ADH-A (variants C1 or C1B1)
- 2TY growth medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)
- Ampicillin and Kanamycin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- L-arabinose

Protocol 1: Whole-Cell Biocatalytic Synthesis

- Inoculum Preparation: A single colony of E. coli BL21(DE3) transformed with the expression vector is used to inoculate 2.5 mL of 2TY medium containing 100 μg/mL ampicillin and 50 μg/mL kanamycin. The culture is incubated at 25°C with shaking at 200 rpm for 5 hours.[4]
- Overnight Culture: 1 mL of the initial culture is transferred to 35 mL of 2TY medium with the same antibiotics and incubated overnight at 25°C and 200 rpm.[4]



- Main Culture and Induction: The overnight culture is used to inoculate 500 mL of 2TY medium containing antibiotics. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches approximately 0.4. Protein expression is then induced by the addition of 1.0 mM IPTG and 0.2% (w/v) L-arabinose.[4]
- Biotransformation: One hour after induction, neat racemic styrene oxide is added to the cell culture to a final concentration of 10 mM. The culture is then incubated at 25°C with shaking.
- Sampling and Analysis: Aliquots are taken at regular intervals. The samples are centrifuged
 to separate the supernatant and the cell pellet. The supernatant is filtered and analyzed by
 HPLC to determine the concentrations of styrene oxide, (1R)-phenylethane-1,2-diol, and 2'hydroxyacetophenone.[4]

Protocol 2: Product Analysis by HPLC

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a diode array detector is used.
- Column: A suitable reversed-phase column (e.g., C18).
- Detection Wavelengths: Styrene oxide and the diol are detected at 220 nm, while 2'hydroxyacetophenone is detected at 244 nm.[4]
- Quantification: Peak identities and quantification are established by running pure reference compounds in parallel.[4]

Data Presentation

The following table summarizes the quantitative data for the biocatalytic synthesis of **2'-hydroxyacetophenone** using two different engineered ADH-A variants, C1 and C1B1.



Engineered ADH-A Variant	Substrate Concentration (mM)	Product Concentration (mM)	Conversion (%)	Time (h)
C1	10	~4.5	~45	90
C1B1	10	~6.0	~60	90

Data extracted and compiled from Söderlund et al., 2022.[4]

Visualization Biocatalytic Cascade Pathway

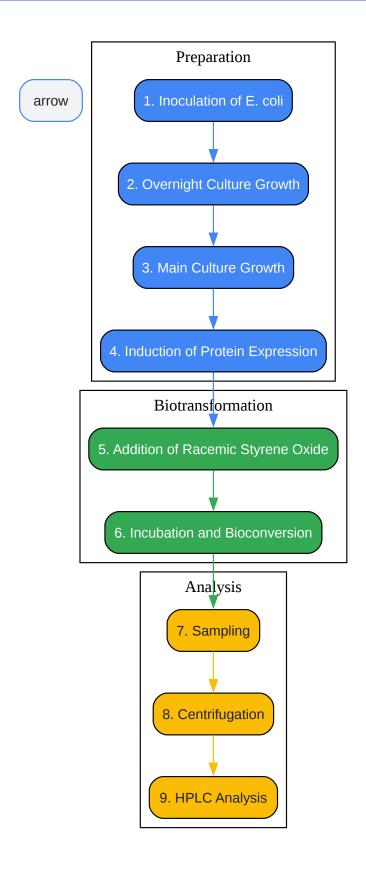


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Caption: Biocatalytic cascade for 2'-hydroxyacetophenone synthesis.

Experimental Workflow





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